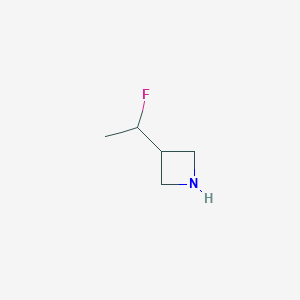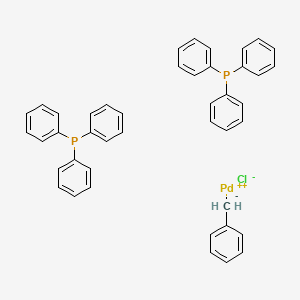
(SP-4-3)-Benzylbis(triphenylphosphine)palladium(II) chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(SP-4-3)-Benzylbis(triphenylphosphine)palladium(II) chloride is an organometallic compound with the molecular formula C43H37ClP2Pd. It is a palladium complex where the palladium atom is coordinated with two triphenylphosphine ligands, a benzyl group, and a chloride ion. This compound is widely used in organic synthesis, particularly in catalytic processes such as cross-coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (SP-4-3)-Benzylbis(triphenylphosphine)palladium(II) chloride typically involves the reaction of palladium(II) chloride with triphenylphosphine and benzyl chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the palladium complex. The general reaction scheme is as follows:
[ \text{PdCl}_2 + 2 \text{PPh}_3 + \text{BnCl} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to minimize impurities.
化学反应分析
Types of Reactions
(SP-4-3)-Benzylbis(triphenylphosphine)palladium(II) chloride undergoes various types of chemical reactions, including:
Oxidation: The palladium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form palladium(0) species.
Substitution: Ligands coordinated to the palladium can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as hydrazine, sodium borohydride, and hydrogen gas are used.
Substitution: Ligand exchange reactions often involve phosphines, amines, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) complexes, while reduction typically produces palladium(0) species.
科学研究应用
(SP-4-3)-Benzylbis(triphenylphosphine)palladium(II) chloride has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals, polymers, and materials science.
作用机制
The mechanism of action of (SP-4-3)-Benzylbis(triphenylphosphine)palladium(II) chloride involves the coordination of the palladium center with substrates, followed by oxidative addition, transmetalation, and reductive elimination steps. These steps facilitate the formation of new carbon-carbon and carbon-heteroatom bonds. The molecular targets and pathways involved include the activation of aryl halides and the formation of palladium-carbon bonds.
相似化合物的比较
Similar Compounds
- Tetrakis(triphenylphosphine)palladium(0)
- Bis(triphenylphosphine)palladium(II) chloride
- Palladium(II) acetate
Uniqueness
(SP-4-3)-Benzylbis(triphenylphosphine)palladium(II) chloride is unique due to its specific ligand environment, which provides distinct reactivity and selectivity in catalytic processes. The presence of the benzyl group and triphenylphosphine ligands offers a balance between stability and reactivity, making it a versatile catalyst in various organic transformations.
属性
分子式 |
C43H37ClP2Pd |
|---|---|
分子量 |
757.6 g/mol |
IUPAC 名称 |
methanidylbenzene;palladium(2+);triphenylphosphane;chloride |
InChI |
InChI=1S/2C18H15P.C7H7.ClH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;;/h2*1-15H;2-6H,1H2;1H;/q;;-1;;+2/p-1 |
InChI 键 |
AVPBPSOSZLWRDN-UHFFFAOYSA-M |
规范 SMILES |
[CH2-]C1=CC=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Pd+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


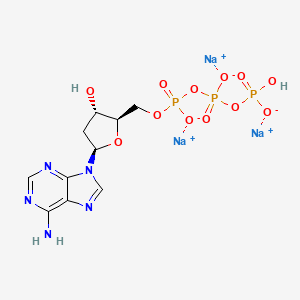

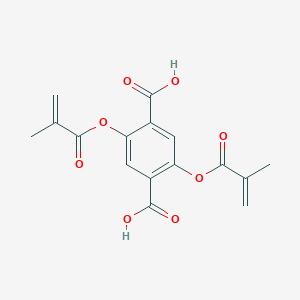

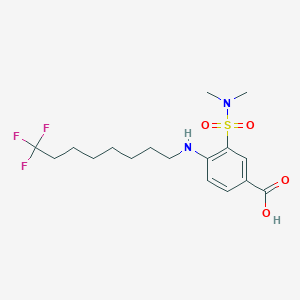
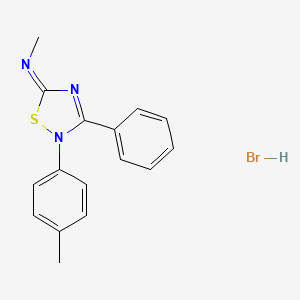
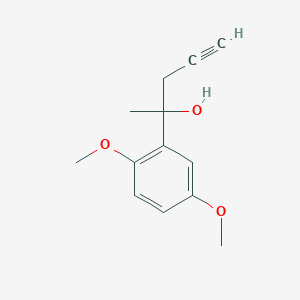
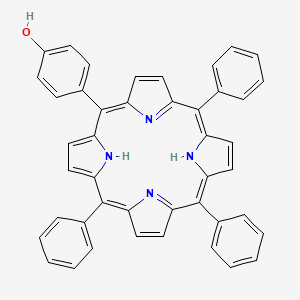


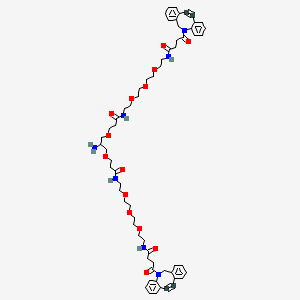
![tetralithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-(phosphonatoamino)phosphinate](/img/structure/B11927768.png)
![[[(4-Hexoxypyridin-2-yl)amino]-phosphono-methyl]phosphonic acid](/img/structure/B11927781.png)
